

Anabiol (Nandrolone Decanoate): A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: Anabiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of **Anabiol**, the brand name for the active pharmaceutical ingredient Nandrolone Decanoate. The information herein is curated for professionals in research and drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this anabolic steroid's physicochemical properties.

Introduction

Nandrolone decanoate ($C_{28}H_{44}O_3$, Molar Mass: 428.65 g/mol) is a synthetic anabolic steroid derived from testosterone.^[1] It is the decanoate ester of nandrolone, a modification that prolongs its half-life and duration of action following intramuscular injection.^{[1][2]} Clinically, it has been used for managing anemia of renal insufficiency, osteoporosis, and various wasting syndromes.^{[1][3][4]} Its therapeutic effects are mediated through its activity as an agonist of the androgen receptor.^{[3][5]} Understanding its solubility and stability is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

Solubility Profile

Nandrolone decanoate is a lipophilic molecule, a characteristic reflected in its solubility profile. It is practically insoluble in aqueous solutions but shows good solubility in various organic

solvents and oils.[4][5] This property is fundamental to its formulation as an oleaginous solution for deep intramuscular injection.[4]

Table 1: Quantitative Solubility Data for Nandrolone Decanoate

Solvent System	Concentration	Temperature	Reference
Water	664 µg/L	37 °C	[5]
Dimethyl Sulfoxide (DMSO)	85 mg/mL	Not Specified	[5][6]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	Not Specified	[7]
Dimethylformamide (DMF)	30 mg/mL	Not Specified	[7]
Ethanol	30 mg/mL	Not Specified	[7]
Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL	Not Specified	[7]
Chloroform	Soluble	Not Specified	[2][4]
Acetone	Soluble	Not Specified	[2][4]
Alcohol	Soluble	Not Specified	[2][4]
Vegetable Oils	Soluble	Not Specified	[2][4]
Ether	Soluble	Not Specified	[2]
PBS (pH 7.2)	Insoluble	Not Specified	[7]

Stability Profile

The stability of Nandrolone Decanoate is influenced by temperature, light, and the presence of hydrolytic agents. As an ester, its primary degradation pathway is hydrolysis to the active compound, nandrolone.

Storage and Handling:

- In Powder Form: Recommended storage for the solid-state powder is at -20°C for long-term (3 years) or 4°C for shorter-term (2 years) stability.[6]
- In Solution: Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6] Repeated freeze-thaw cycles should be avoided to prevent degradation.[6]
- Formulated Product: Commercial oil-based injections are typically stored at controlled room temperature (20°-25°C or 68°-77°F) and must be protected from light.[4]

Degradation:

- Hydrolysis: Nandrolone decanoate is a prodrug that is hydrolyzed in the body to release nandrolone.[1] This hydrolysis is known to occur in human whole blood.[8] Forced degradation studies on the related nandrolone phenylpropionate confirm that nandrolone is the major degradation product, suggesting that hydrolysis of the ester linkage is the primary chemical instability.[9]
- Photostability: The recommendation to protect from light indicates susceptibility to photodegradation.[4]
- Oxidative and Thermal Stress: While specific data is limited, standard forced degradation protocols for related steroids involve testing against oxidative, acid, base, and thermal stress, indicating these are potential degradation pathways.[9]

Table 2: Summary of Stability Recommendations

Condition	Recommendation	Rationale	Reference
Long-Term Storage (Powder)	-20°C	Prevents chemical degradation	[6]
Short-Term Storage (Powder)	4°C	Prevents chemical degradation	[6]
Storage in Solution	-80°C (6 months) or -20°C (1 month)	Minimizes solvent-mediated degradation	[6]
Light Exposure	Protect from light	Prevents photodegradation	[4]
Freeze/Thaw Cycles	Avoid	Prevents physical and chemical degradation	[6]

Experimental Protocols

A. Solubility Determination Protocol (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of Nandrolone Decanoate in a specific solvent.
- Materials: Nandrolone Decanoate powder, selected solvent (e.g., water, ethanol, DMSO), temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV system.
- Procedure:
 1. Add an excess amount of Nandrolone Decanoate powder to a known volume of the solvent in a sealed vial.
 2. Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
 3. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 4. After agitation, allow the suspension to settle.

5. Centrifuge the sample to separate the undissolved solid from the supernatant.
6. Carefully withdraw an aliquot of the clear supernatant.
7. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
8. Quantify the concentration of Nandrolone Decanoate in the diluted sample using a validated HPLC-UV method.
9. Calculate the original solubility in mg/mL or $\mu\text{g/L}$.

B. Stability Indicating Method (Forced Degradation Study)

- Objective: To evaluate the stability of Nandrolone Decanoate under stress conditions and identify potential degradation products.
- Materials: Nandrolone Decanoate, HPLC-grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-PDA system.
- Procedure:
 1. Sample Preparation: Prepare a stock solution of Nandrolone Decanoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 400 $\mu\text{g/mL}$).[\[9\]](#)
 2. Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to the initial concentration.
 3. Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for a specified time. Cool, neutralize with 1N HCl, and dilute.
 4. Oxidative Degradation: Mix the stock solution with an equal volume of 30% H_2O_2 . Keep at room temperature for a specified time.
 5. Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24 hours. Dissolve the stressed powder to the target concentration.

6. Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV/Visible light in a photostability chamber for a defined period.
7. Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector. The method should effectively separate the intact drug from all degradation products.^[9] Peak purity analysis should be performed to confirm the specificity of the method.^[9]

Mandatory Visualizations

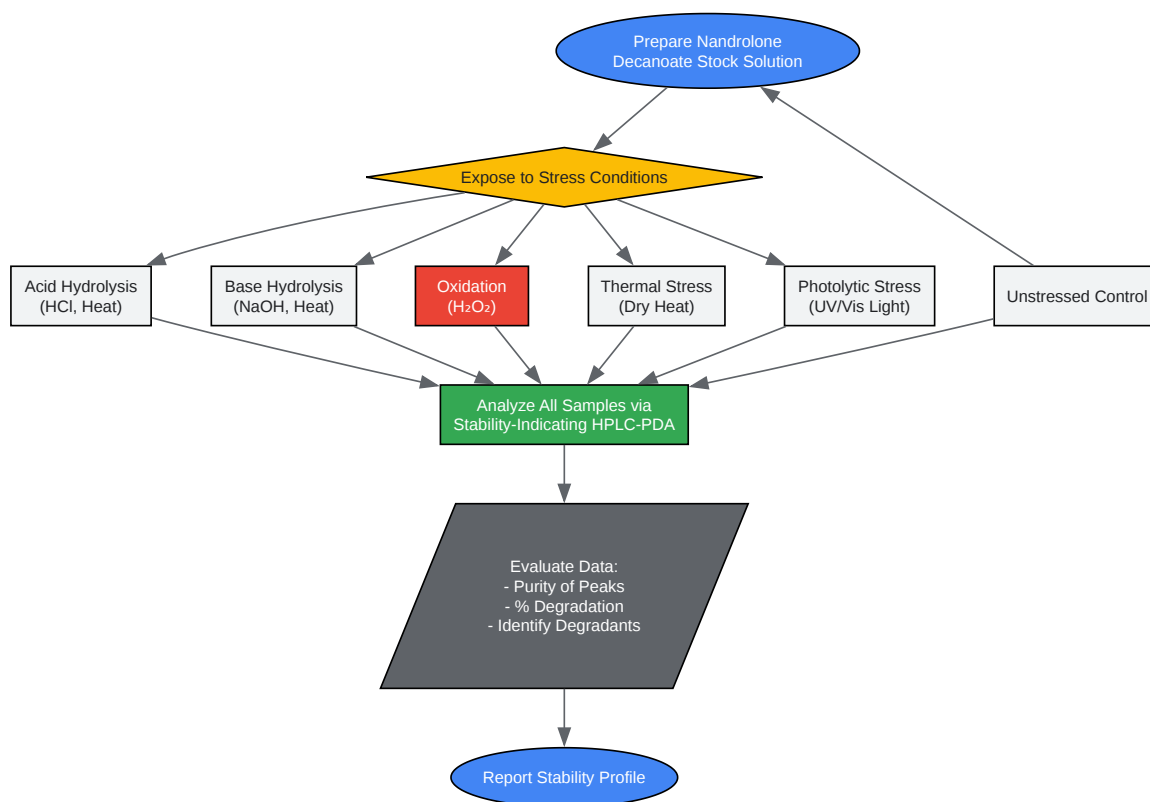
A. Nandrolone Signaling Pathway

The biological activity of Nandrolone Decanoate is realized through its active metabolite, nandrolone. The diagram below illustrates the mechanism of action at the cellular level.

Caption: Cellular mechanism of action for Nandrolone.

B. Experimental Workflow for Stability Study

This diagram outlines the logical flow of a forced degradation study, a critical component of assessing drug stability.



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Caption: Workflow for a forced degradation stability study.

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